molecular formula C16H20F3NO4 B2479392 N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(trifluoromethoxy)benzamide CAS No. 2034241-07-9

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2479392
M. Wt: 347.334
InChI Key: XAIKMFPQCHCRHO-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(trifluoromethoxy)benzamide, also known as TFPB, is a chemical compound that has been widely studied for its potential applications in scientific research. TFPB is a selective antagonist of the TRPM8 ion channel, which is involved in various physiological processes such as thermoregulation, pain sensation, and cancer cell proliferation.

Scientific Research Applications

Synthesis Techniques

A practical method for synthesizing orally active CCR5 antagonists, including compounds structurally related to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(trifluoromethoxy)benzamide, has been developed. This involves the esterification of specific precursors followed by an intramolecular reaction and a Suzuki−Miyaura reaction, establishing a new, inexpensive method without chromatographic purification (Ikemoto et al., 2005).

Chemical Properties and Reactions

Research on tetrahydrobenzofuran derivatives, which share a structural motif with the compound , has revealed unique chemical transformations and provided insights into their synthesis and oxidation reactions. These studies highlight the compound's role in generating new chemical entities with potential applications in material science and organic synthesis (Levai et al., 2002).

Potential Applications

Although not directly mentioned, compounds with similar structural characteristics have been investigated for various applications, including as ligands in dinuclear manganese(III) complexes. These studies often aim to explore the compound's potential in catalysis, material science, and possibly as intermediates in the synthesis of biologically active molecules (Stoicescu et al., 2007).

Advanced Material Development

Organogels based on J- and H-type aggregates of amphiphilic compounds, structurally related to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(trifluoromethoxy)benzamide, have been studied for their potential in creating novel organogel materials. These compounds exhibit fluorescence and have applications in the development of materials with specific optical properties (Wu et al., 2011).

properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c17-16(18,19)24-13-3-1-12(2-4-13)15(22)20-8-5-14(21)11-6-9-23-10-7-11/h1-4,11,14,21H,5-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIKMFPQCHCRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(trifluoromethoxy)benzamide

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